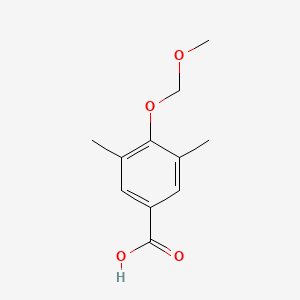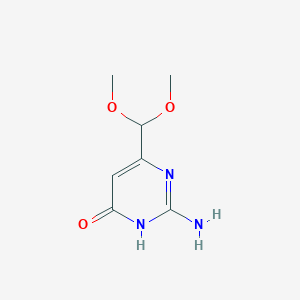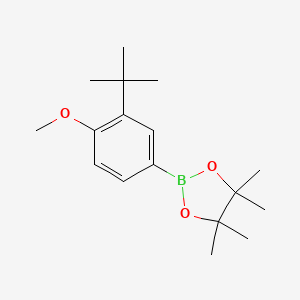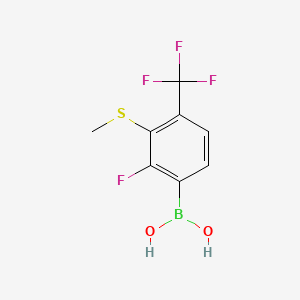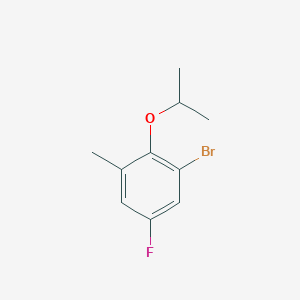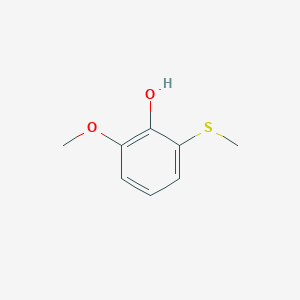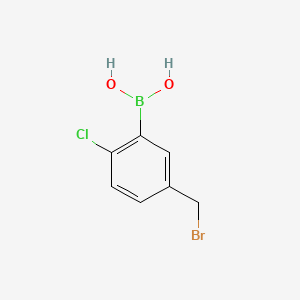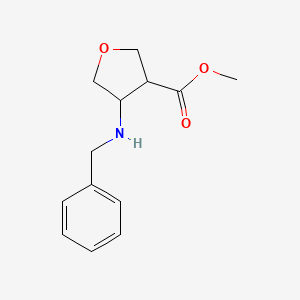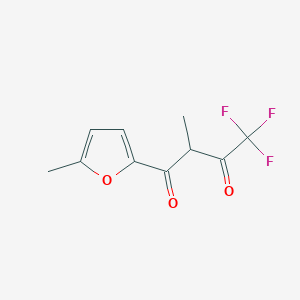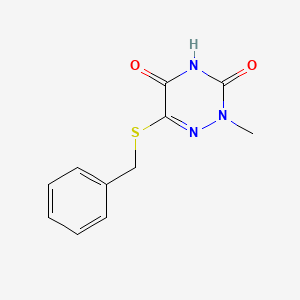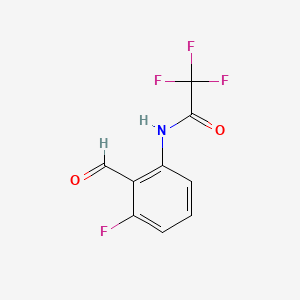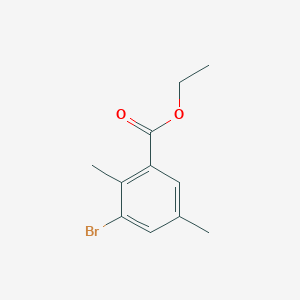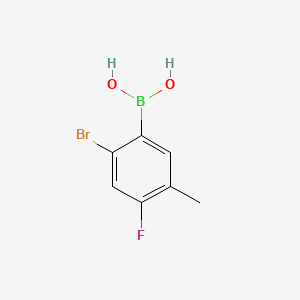
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-fluoro-5-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common bases include potassium carbonate and sodium hydroxide, while typical solvents are tetrahydrofuran and water.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-fluoro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
These steps are facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-4-fluoro-5-methylphenyl)boronic acid can be compared with other similar compounds, such as:
5-Bromo-2-fluoro-4-methylphenylboronic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Fluoro-4-methylphenylboronic acid: Lacks the bromine substituent, leading to different reactivity in cross-coupling reactions.
5-Fluoro-2-methylphenylboronic acid: Similar structure but different substitution pattern, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H7BBrFO2 |
|---|---|
Molekulargewicht |
232.84 g/mol |
IUPAC-Name |
(2-bromo-4-fluoro-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3 |
InChI-Schlüssel |
ANHGXSYNBILVJJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1Br)F)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


